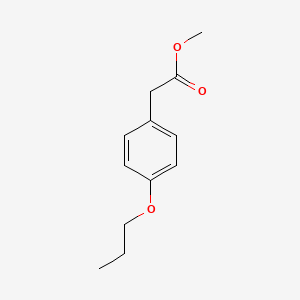

4-Propoxy-benzeneacetic acid methyl ester

Description

4-Propoxy-benzeneacetic acid methyl ester is an aromatic ester featuring a benzene ring substituted with a propoxy group (-OCH₂CH₂CH₃) at the para position and an acetic acid methyl ester (-CH₂COOCH₃) moiety. This structure confers unique physicochemical properties, such as moderate lipophilicity and stability under ambient conditions.

Propriétés

IUPAC Name |

methyl 2-(4-propoxyphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-8-15-11-6-4-10(5-7-11)9-12(13)14-2/h4-7H,3,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYOFVICEBAUSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

4-Propoxy-benzeneacetic acid methyl ester is utilized in various scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mécanisme D'action

The mechanism by which 4-Propoxy-benzeneacetic acid methyl ester exerts its effects depends on its specific application. For instance, in drug development, it may act as an inhibitor of certain enzymes or receptors. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analysis

- Lipophilicity : The propoxy group in 4-propoxy-benzeneacetic acid methyl ester provides moderate lipophilicity, intermediate between short-chain (e.g., methyl) and long-chain (e.g., pentyl) alkoxy substituents. This balance may enhance membrane permeability in drug design compared to polar analogs like 4-hydroxybenzoic acid propyl ester .

- Reactivity : Unlike epoxide-containing analogs (e.g., 4-(2-oxiranylmethoxy)benzeneacetic acid methyl ester), the target compound lacks inherent ring-strain reactivity, making it more stable in storage but less useful for polymerization .

- Thermal Stability : Aromatic esters generally exhibit higher thermal stability than aliphatic esters (e.g., palmitic acid methyl ester), which degrade at lower temperatures due to weaker van der Waals interactions .

Analytical Characterization

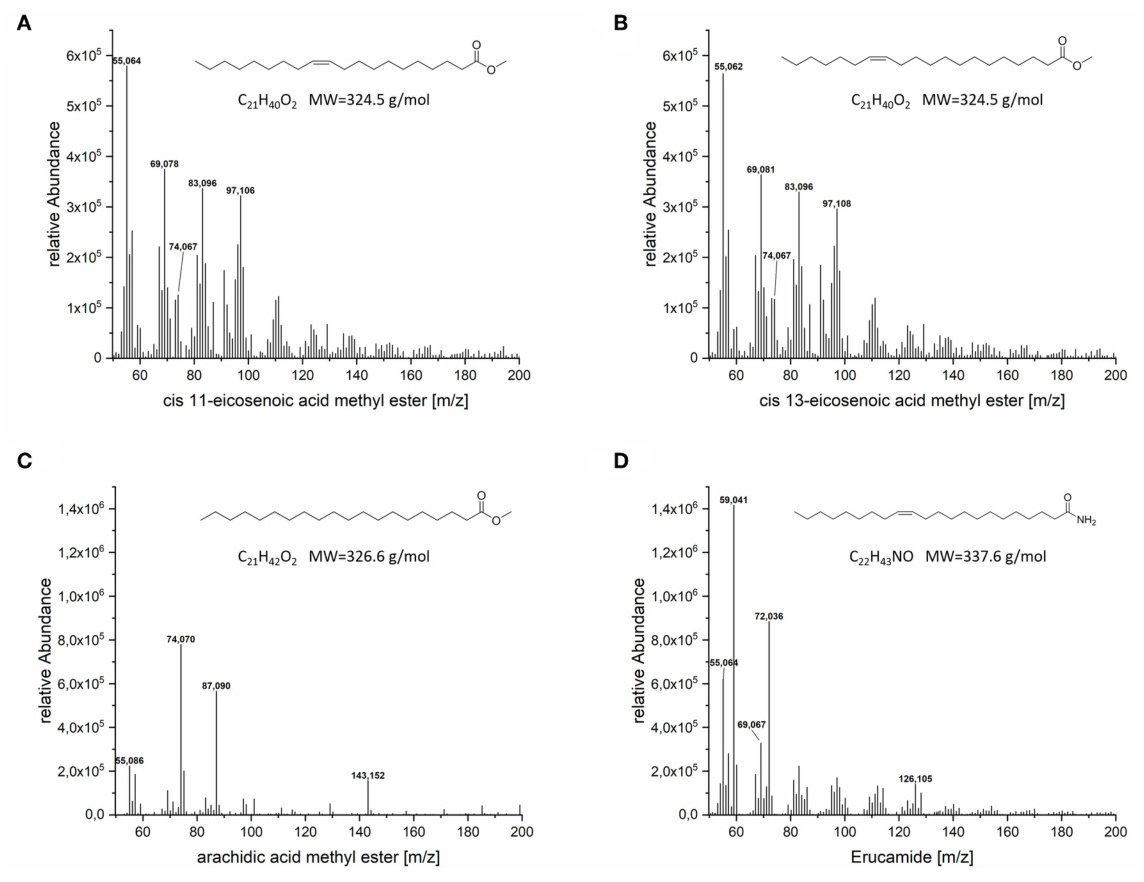

Gas chromatography-mass spectrometry (GC-MS) is a common method for analyzing methyl esters. For example:

- Fatty Acid Methyl Esters (FAMEs) : Palmitic and stearic acid methyl esters show distinct retention times and fragmentation patterns in GC-MS, aiding in identification .

- Aromatic Esters : 4-Propoxy-benzeneacetic acid methyl ester would likely exhibit a unique mass spectrum with fragments corresponding to the propoxy group (m/z 57) and benzeneacetic acid backbone (m/z 135) .

Activité Biologique

4-Propoxy-benzeneacetic acid methyl ester, also known by its CAS number 29056-04-0, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-Propoxy-benzeneacetic acid methyl ester includes a propoxy group attached to a benzene ring, with an acetic acid moiety esterified with a methyl group. This structure contributes to its lipophilicity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, studies have shown that esters can enhance membrane permeability, which may contribute to their effectiveness against microbial strains . The specific antimicrobial efficacy of 4-Propoxy-benzeneacetic acid methyl ester has not been extensively documented, but its structural analogs suggest potential in this area.

Anticancer Activity

The compound's potential as an anticancer agent is supported by findings in related compounds. The mechanism of action may involve the inhibition of specific cancer cell pathways or the modulation of apoptosis-related proteins . Further studies are required to elucidate the precise pathways affected by 4-Propoxy-benzeneacetic acid methyl ester.

The biological activity of 4-Propoxy-benzeneacetic acid methyl ester is hypothesized to involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation.

- Receptor Modulation : The compound may interact with cell surface receptors, influencing signaling pathways associated with growth and survival.

- Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, potentially altering membrane dynamics and affecting cellular functions .

Table 1: Biological Activity Comparison of Related Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 4-Propoxy-benzeneacetic acid methyl ester | Unknown | Potential | Enzyme inhibition, receptor modulation |

| 9-Octadecenoic acid methyl ester | Moderate | Moderate | Membrane interaction |

| 9,12-Octadecadienoic acid methyl ester | High | High | Enzyme inhibition |

Case Studies

- Antimicrobial Efficacy : A study examining the antimicrobial properties of structurally similar esters found that modifications in the alkyl chain length significantly influenced activity against Gram-positive bacteria. This suggests that further investigation into the structure-activity relationship (SAR) of 4-Propoxy-benzeneacetic acid methyl ester could yield valuable insights .

- Anticancer Potential : In vitro studies on related compounds indicate that they can induce apoptosis in cancer cells through the activation of caspase pathways. This highlights the need for targeted studies on 4-Propoxy-benzeneacetic acid methyl ester to confirm similar effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.